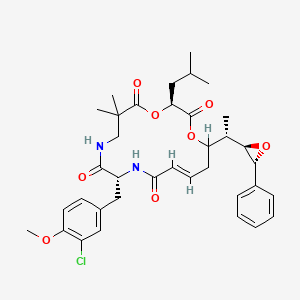
3-(Hydroxymethyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.104 . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
This compound can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 . The exact mass is 104.047340 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 254.6±15.0 °C at 760 mmHg . The flash point is 107.8±20.4 °C . It is a colorless transparent liquid .Wissenschaftliche Forschungsanwendungen
Bioisosteric Replacement in Medicinal Chemistry : Oxetan-3-ol serves as a potential surrogate for the carboxylic acid functional group, with potential applications in drug design and synthesis (Lassalas et al., 2017).
Synthesis of 3-Oxetanone : Oxetan-3-ol is used in the synthesis of 3-oxetanone, a compound often used in synthetic and medicinal chemistry. Its derivatives have shown various bioactivities, such as anti-inflammatory properties (Tianxiang et al., 2016).
UV-Curable Formulations : Derivatives of oxetane acetals, like 3-ethyl-3-(hydroxymethyl)oxetane, are used in cationic UV-curable formulations, potentially as reactive diluents or binders in various applications (Annby et al., 2001).
Bioisosteric Replacements for Thioesters or Benzyl Sulfides : Oxetane sulfides derived from oxetan-3-ols have been studied as novel bioisosteric replacements for thioesters or benzyl sulfides, offering new motifs in chemical space for drug discovery (Croft et al., 2017).
Cationic Ring-Opening Polymerization : Oxetan-3-ol is used in the cationic ring-opening polymerization to produce hyperbranched aliphatic polyethers with potential applications in various industrial processes (Magnusson et al., 1999).
Synthesis of Bridged Carboxylic Ortho Esters : Oxetane esters derived from oxetanes like 3-methyl-3-hydroxymethyl oxetane are useful in the synthesis of bridged carboxylic ortho esters (Corey & Raju, 1983).
Photocrosslinkable Polydimethylsiloxane : Oxetane monomers synthesized from 3-hydroxymethyl-3-methyl oxetane are used in creating photocrosslinkable polydimethylsiloxane, which has applications in various fields including materials science (Lecamp et al., 1997).
Synthesis of Multihydroxyl Branched Polyethers : Oxetan-3-ol is crucial in the synthesis of multihydroxyl branched polyethers, which have applications in polymer chemistry (Bednarek et al., 2001).
Inhibition of α-Chymotrypsin : Certain oxetane derivatives, like (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one, have been found to be fast-acting inhibitors of α-chymotrypsin, indicating potential pharmaceutical applications (Kim & Ryoo, 1995).
Wirkmechanismus
Target of Action
Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Oxetanes are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The unique structural properties of oxetanes can lead to various biological effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(Hydroxymethyl)oxetan-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the epoxide ring-opening reactions, such as trimethyloxosulfonium iodide . These interactions are crucial for the formation of oxetane derivatives, which are valuable intermediates in synthetic chemistry.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxetane motifs, including this compound, can be used in medicinal chemistry applications, impacting various cellular activities . These effects are mediated through its interactions with cellular proteins and enzymes, altering their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been used in the formation of oxetane rings from epoxides, a process that involves the activation of specific enzymes . These molecular interactions are critical for its role in biochemical reactions and synthetic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that oxetane derivatives, including this compound, can undergo ring-opening reactions, which may affect their long-term stability . These temporal changes can influence the compound’s effectiveness in biochemical assays and synthetic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on oxetane derivatives have shown that their impact on biological systems can be dose-dependent, with higher doses potentially leading to toxicity . Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can undergo ring-opening reactions catalyzed by specific enzymes, leading to the formation of different oxetane derivatives . These metabolic pathways are essential for its role in biochemical reactions and synthetic chemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its subcellular localization is important for elucidating its role in cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBHJADIOFJDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693532 |
Source


|
| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-93-2 |
Source


|
| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

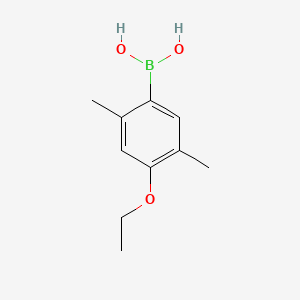
![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
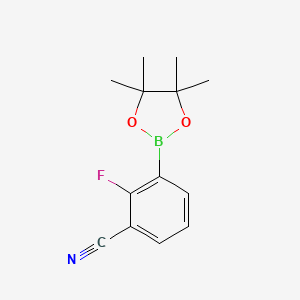
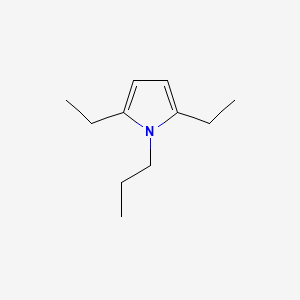

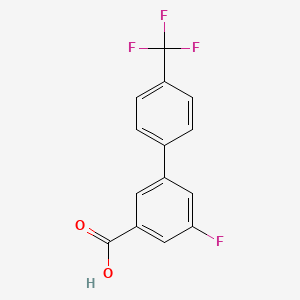
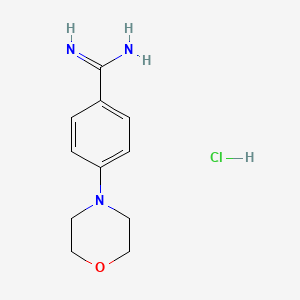
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)

